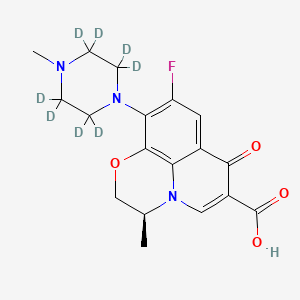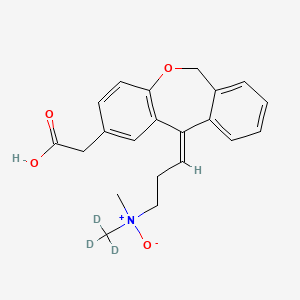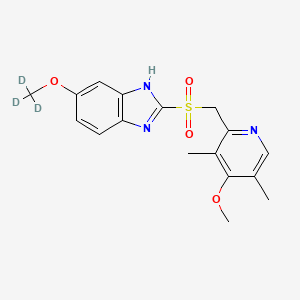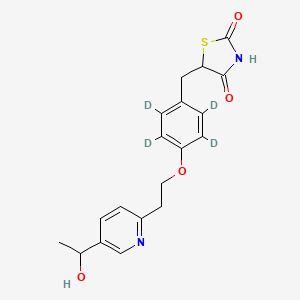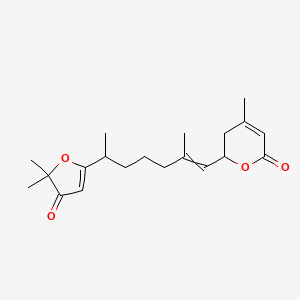
Nemoralisin
概要
説明
Nemoralisin is a natural acyclic diterpenoid . It is primarily found in certain plants .
Molecular Structure Analysis
The molecular weight of Nemoralisin is 332.43 and its formula is C20H28O4 . The structure of Nemoralisin is characterized by an acyclic skeleton .Physical And Chemical Properties Analysis
Nemoralisin is a powder with a molecular weight of 332.4 and a formula of C20H28O4 . It is soluble in organic solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .科学的研究の応用
Phytochemical Profiling and GC-MS Analysis
“Nemoralisin” is found in the plant Kyllinga nemoralis, commonly known as White Water Sedge. The plant is known for its rich phytochemical profile. A study conducted on this plant revealed the presence of various phytochemicals including Carbohydrates, Phenols, Flavonoids, Flavones, Tannins, Saponins, Alkaloids, Steroids, Terpenoids, Coumarins, Quinones, Lignins, and Fats and Oils .
The presence of these phytochemicals suggests that the plant, and by extension “Nemoralisin”, could have potential applications in various fields such as medicine, nutrition, and cosmetics. For instance, phenols and flavonoids are known for their antioxidant properties, while terpenoids have been associated with a variety of biological activities including anti-inflammatory, antibacterial, antifungal, antiviral, and anticancer effects.
Acyclic Diterpenoids from the Stem Bark of Aphanamixis polystachya
“Nemoralisin” along with other acyclic diterpenoids named Aphanamixins A–F were isolated from the stem bark of Aphanamixis polystachya . These compounds were tested for their antiproliferative activity against HepG2, AGS, MCF-7, and A-549 cancer cell lines and they exhibited weak cytotoxicities .
Safety and Hazards
作用機序
Target of Action
Nemoralisin is a natural acyclic diterpenoid . It exhibits weak cytotoxicities (IC50>10 uM) against HepG2, AGS, MCF-7, and A-549 cancer cell lines . .
Result of Action
Nemoralisin exhibits weak cytotoxicities against several cancer cell lines . This suggests that the compound may induce cell death in these cells.
特性
IUPAC Name |
2-[6-(5,5-dimethyl-4-oxofuran-2-yl)-2-methylhept-1-enyl]-4-methyl-2,3-dihydropyran-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O4/c1-13(9-16-10-14(2)11-19(22)23-16)7-6-8-15(3)17-12-18(21)20(4,5)24-17/h9,11-12,15-16H,6-8,10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVYLUTSPDMUJIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC(C1)C=C(C)CCCC(C)C2=CC(=O)C(O2)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are nemoralisins and where are they found?
A1: Nemoralisins are a class of diterpenoids primarily isolated from trees belonging to the Meliaceae family, such as Aphanamixis polystachya and Aphanamixis grandifolia. [, , , , , , ] These compounds exhibit structural diversity, ranging from linear to bicyclic frameworks. [, , ]
Q2: What is unique about the structure of aphapolin A, a nemoralisin diterpenoid?
A2: Aphapolin A, discovered in Aphanamixis polystachya, stands out due to its unusual 4/5 fused ring system, a structural feature not observed in previously identified nemoralisin diterpenoids. []
Q3: Can you describe the structural characteristics of nemoralisin B?
A3: While the provided abstracts don't offer a detailed description of nemoralisin B's structure, they highlight that it's a chain-like diterpenoid. Interestingly, research suggests that the initial structural characterization of nemoralisin B may need revision. []
Q4: What is the significance of the aphanamixins A-F discovery?
A4: Isolated from Aphanamixis polystachya, aphanamixins A-F represent a rare class of acyclic diterpenoids. [] This discovery expands the known chemical diversity within the nemoralisin family.
Q5: Has any biological activity been reported for nemoralisins?
A5: While the provided research primarily focuses on the isolation and structural characterization of nemoralisins, some studies have explored their biological potential. For example, aphanamixins A-F were evaluated for their antiproliferative activity against various cancer cell lines, although they demonstrated weak cytotoxicity. [] Additionally, certain limonoids isolated alongside nemoralisins from Aphanamixis grandifolia showed potential insect antifeedant activity. [, ]
Q6: What analytical techniques are commonly used to characterize nemoralisins?
A7: Researchers rely heavily on spectroscopic methods for nemoralisin characterization. These include Nuclear Magnetic Resonance (NMR) spectroscopy, High Resolution Mass Spectrometry (HRMS), and Circular Dichroism (CD) spectroscopy. [, , , , ] X-ray crystallography has also been instrumental in determining absolute configurations. [, , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




